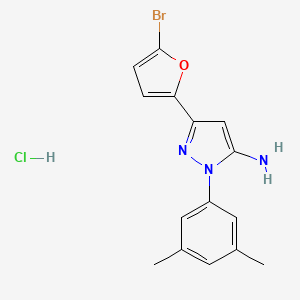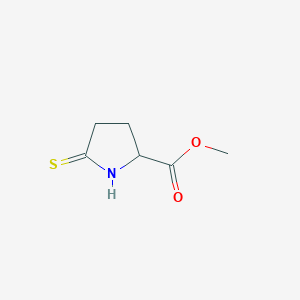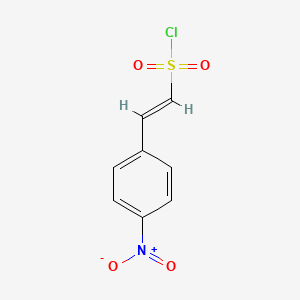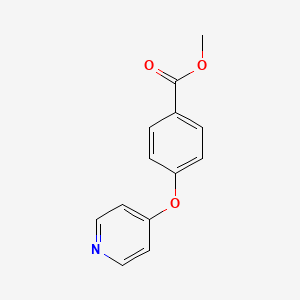
dodecyl(3-hydroxyprop-1-en-1-yl)dimethylazanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl(3-hydroxyprop-1-en-1-yl)dimethylazanium chloride, also known as dodecyltrimethylammonium chloride (DTAC), is a quaternary ammonium compound and a cationic surfactant used in a variety of applications, including industrial and laboratory settings. It is a colorless, water-soluble liquid with a characteristic odor and a melting point of -12°C. DTAC is a widely used surfactant in industry, with applications ranging from emulsion polymerization to oil recovery. It is also used in a variety of laboratory settings, including as a reagent in organic synthesis and as a surfactant for chromatographic and electrophoretic separations.
Wissenschaftliche Forschungsanwendungen
DTAC is widely used in scientific research as a surfactant, reagent, and catalyst. It is used in a variety of chromatographic and electrophoretic separation techniques, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and capillary electrophoresis (CE). It is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an additive in emulsion polymerization.
Wirkmechanismus
DTAC works by forming a surface active monolayer on the surface of a substrate, which reduces the surface tension and increases the wettability of the substrate. This monolayer is formed by the quaternary ammonium cation binding to the substrate surface, while the hydrophobic alkyl chain of the molecule interacts with the hydrophobic region of the substrate. This reduces the surface tension and increases the wettability of the substrate, allowing for the efficient transfer of materials.
Biochemical and Physiological Effects
DTAC is generally regarded as a safe and non-toxic surfactant. However, it has been shown to have some adverse effects on certain aquatic organisms. In particular, it has been shown to cause damage to the gills of fish and other aquatic organisms, as well as to cause reproductive and developmental toxicity. It is also known to be an irritant to the skin, eyes, and mucous membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DTAC in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is readily available in a variety of concentrations. It is also a non-toxic, non-irritating surfactant, and can be used in a variety of chromatographic and electrophoretic separation techniques. However, it is important to note that DTAC can be toxic to aquatic organisms and can be an irritant to the skin, eyes, and mucous membranes.
Zukünftige Richtungen
There are a number of potential future directions for the use of DTAC. One potential direction is the development of novel methods for the synthesis and purification of DTAC. Another potential direction is the development of new applications for DTAC, such as in the synthesis of polymers or in the formulation of emulsions. Additionally, there is potential for the development of new analytical techniques for the detection and quantification of DTAC. Finally, further research is needed to better understand the biochemical and physiological effects of DTAC, as well as to develop methods for the safe and efficient use of DTAC in laboratory and industrial settings.
Synthesemethoden
DTAC is typically synthesized from dodecyl alcohol and methyl chloride. This reaction produces a quaternary ammonium salt, which is then neutralized with an alkali such as sodium hydroxide. The resulting solution is then filtered and concentrated to produce a colorless, water-soluble liquid. Other methods of synthesis include the reaction of dodecyl alcohol with dimethyl sulfate or dimethyl sulfoxide.
Eigenschaften
IUPAC Name |
dodecyl-[(E)-3-hydroxyprop-1-enyl]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-19;/h14,16,19H,4-13,15,17H2,1-3H3;1H/q+1;/p-1/b16-14+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNIKUGQABQQKK-BACBYAOASA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C=CCO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[N+](C)(C)/C=C/CO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium, dodecyldimethyl(3-hydroxypropenyl)-, chloride | |
CAS RN |
38094-02-9 |
Source


|
| Record name | Ammonium, dodecyldimethyl(3-hydroxypropenyl)-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B6598207.png)











